

vibrational spectroscopy of the metaborate anion

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium;oxido(oxo)borane;hydrate

Cat. No.: B091277

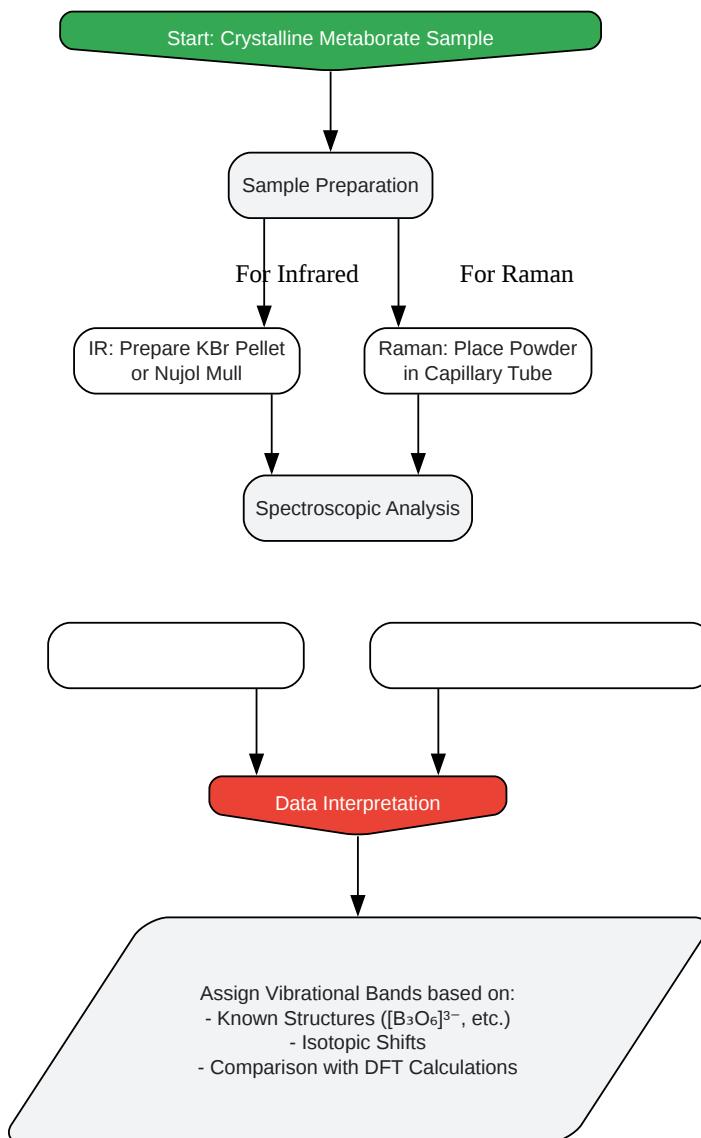
[Get Quote](#)

An In-depth Technical Guide to the Vibrational Spectroscopy of the Metaborate Anion

Introduction

The metaborate anion, with the empirical formula BO_2^- , is a fundamental boron-oxygen species. However, its structural manifestation is remarkably diverse, varying significantly with its physical state—from a simple linear monomer in the gas phase to complex polymeric rings and chains in crystalline solids, and the tetrahydroxyborate anion in aqueous solutions.^[1] Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structure, bonding, and coordination of boron in these varied forms. This guide provides a comprehensive overview of the vibrational spectra of the metaborate anion in its different environments, targeted at researchers, scientists, and professionals in materials science and chemical development.

Theoretical Background: Vibrational Modes


The vibrational spectrum of a metaborate species is dictated by its molecular geometry and symmetry.

- Linear Monomer (BO_2^-): In the gas phase, the isolated BO_2^- anion is expected to be linear and symmetric ($\text{D}_{\infty}\text{h}$ point group). It has $3N-5 = 4$ vibrational modes.
 - ν_1 (Symmetric Stretch): Raman active, IR inactive.

- ν_2 (Bending): Doubly degenerate, IR active.
- ν_3 (Antisymmetric Stretch): IR active.
- Trimeric Ring ($[B_3O_6]^{3-}$): In many anhydrous crystalline metaborates, the anion exists as a planar six-membered ring (D_3h point group). This larger structure has significantly more complex vibrational modes.[\[2\]](#)[\[3\]](#)
- Tetrahydroxyborate ($[B(OH)_4]^-$): In aqueous solution, the metaborate anion hydrolyzes to form the tetrahedral tetrahydroxyborate ion (Td point group).[\[1\]](#)[\[4\]](#) Its vibrations are characteristic of a tetrahedral molecule.

Isotopic substitution, particularly with $^{10}B/^{11}B$ and $^{16}O/^{18}O$, is a critical technique for confirming vibrational assignments, as heavier isotopes cause a predictable downward shift in frequency.
[\[3\]](#)[\[4\]](#)[\[5\]](#)

The following diagram illustrates the structural diversity of species corresponding to the metaborate empirical formula.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metaborate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]

- 3. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [vibrational spectroscopy of the metaborate anion]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b091277#vibrational-spectroscopy-of-the-metaborate-anion\]](https://www.benchchem.com/product/b091277#vibrational-spectroscopy-of-the-metaborate-anion)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com